molecular formula C13H15N3 B13867535 2-N-(3,4-dimethylphenyl)pyridine-2,3-diamine

2-N-(3,4-dimethylphenyl)pyridine-2,3-diamine

Cat. No.: B13867535
M. Wt: 213.28 g/mol
InChI Key: MHJXBSJFUXEHBU-UHFFFAOYSA-N
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Description

2-N-(3,4-dimethylphenyl)pyridine-2,3-diamine is a chemical compound with a molecular structure that includes a pyridine ring substituted with a 3,4-dimethylphenyl group and two amino groups at positions 2 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(3,4-dimethylphenyl)pyridine-2,3-diamine typically involves the reaction of 3,4-dimethylaniline with pyridine-2,3-dicarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-N-(3,4-dimethylphenyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-N-(3,4-dimethylphenyl)pyridine-2,3-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-N-(3,4-dimethylphenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-(3,4-dimethylphenyl)pyridine-2,3-diamine is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-N-(3,4-dimethylphenyl)pyridine-2,3-diamine

InChI

InChI=1S/C13H15N3/c1-9-5-6-11(8-10(9)2)16-13-12(14)4-3-7-15-13/h3-8H,14H2,1-2H3,(H,15,16)

InChI Key

MHJXBSJFUXEHBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)N)C

Origin of Product

United States

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